molecular formula C8H12N2O2 B11916211 5-(tert-Butoxy)pyridazin-3(2H)-one CAS No. 1346697-75-3

5-(tert-Butoxy)pyridazin-3(2H)-one

Cat. No.: B11916211
CAS No.: 1346697-75-3
M. Wt: 168.19 g/mol
InChI Key: UPMSJTDZPJNBLS-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)pyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a tert-butoxy group at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions. For instance, tert-butyl alcohol can react with a suitable leaving group on the pyridazine ring in the presence of a base.

    Oxidation to Form the Keto Group: The final step involves the oxidation of the pyridazine ring to introduce the keto group at the 3-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butoxy)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3(2H)-one: Lacks the tert-butoxy group, making it less hydrophobic.

    5-Methoxypyridazin-3(2H)-one: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.

    5-Ethoxypyridazin-3(2H)-one: Contains an ethoxy group, which also influences its chemical properties.

Uniqueness

5-(tert-Butoxy)pyridazin-3(2H)-one is unique due to the presence of the bulky tert-butoxy group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for the development of new materials and drugs.

Properties

CAS No.

1346697-75-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-6-4-7(11)10-9-5-6/h4-5H,1-3H3,(H,10,11)

InChI Key

UPMSJTDZPJNBLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=O)NN=C1

Origin of Product

United States

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